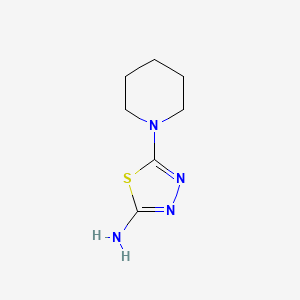

5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-piperidin-1-yl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4S/c8-6-9-10-7(12-6)11-4-2-1-3-5-11/h1-5H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKCIZIQEBWQFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363524 | |

| Record name | 5-piperidin-1-yl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71125-46-7 | |

| Record name | 5-(1-Piperidinyl)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71125-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-piperidin-1-yl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered immense interest in medicinal chemistry.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor and donor make it a versatile pharmacophore. Derivatives of 1,3,4-thiadiazole are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The 2-amino-5-substituted-1,3,4-thiadiazole motif, in particular, is a common structural feature in many biologically active compounds.[3] This guide provides a detailed, field-proven methodology for the synthesis of a specific derivative, 5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine, a compound of interest for researchers in drug discovery and development.

This document is structured to provide not just a protocol, but a comprehensive understanding of the synthetic strategy, the rationale behind procedural choices, and the self-validating checks that ensure the integrity of the final product.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, points to a key disconnection at the thiadiazole ring. The most reliable and well-documented approach for constructing the 2-amino-1,3,4-thiadiazole core involves the cyclization of a thiosemicarbazide derivative.[5][6] This leads us to identify piperidine-1-carbothiohydrazide (also known as 4-amino-1-piperidinecarbothioamide) as the crucial precursor. This intermediate contains the necessary piperidine moiety and the thiosemicarbazide backbone required for the subsequent cyclization.

The overall synthetic strategy is therefore a two-stage process:

-

Synthesis of the Key Intermediate: Preparation of piperidine-1-carbothiohydrazide.

-

Heterocyclization: Cyclization of the intermediate to form the final 1,3,4-thiadiazole ring.

Caption: Retrosynthetic pathway for the target compound.

PART I: Synthesis of the Key Intermediate: Piperidine-1-carbothiohydrazide

The synthesis of piperidine-1-carbothiohydrazide is a critical first step. While several methods exist for creating thiosemicarbazides, a reliable approach involves the reaction of a piperidine-derived thiocarbonyl intermediate with hydrazine.[7][8][9] This protocol is based on the reaction of piperidine with carbon disulfide to form a dithiocarbamate salt, which is then reacted with hydrazine.

Experimental Protocol: Piperidine-1-carbothiohydrazide

Materials:

-

Piperidine

-

Carbon Disulfide (CS₂)

-

Ammonia solution (aqueous, 25%)

-

Hydrazine hydrate (80-95%)

-

Ethanol

-

Diethyl ether

Procedure:

-

Formation of Dithiocarbamate Salt: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperidine (1.0 eq) in ethanol (5 mL per gram of piperidine). Cool the solution to 0-5 °C in an ice bath.

-

To this cooled solution, add carbon disulfide (1.1 eq) dropwise while maintaining the temperature below 10 °C.

-

After the addition of CS₂, add concentrated ammonia solution (1.2 eq) dropwise. A precipitate will form. Stir the resulting slurry at room temperature for 2 hours.

-

Reaction with Hydrazine: Cool the mixture again to 0-5 °C. Add hydrazine hydrate (1.2 eq) dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and then heat under reflux for 3-4 hours. The progress of the reaction can be monitored by TLC (Thin Layer Chromatography).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

-

To the resulting residue, add cold water. The solid product, piperidine-1-carbothiohydrazide, will precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold diethyl ether to remove any non-polar impurities.

-

Dry the product under vacuum to yield piperidine-1-carbothiohydrazide as a white to off-white solid. The product can be used in the next step without further purification if a high purity is obtained, or it can be recrystallized from ethanol if necessary.

PART II: Heterocyclization to this compound

The cyclization of the thiosemicarbazide intermediate is the final and key step. Various reagents can effect this transformation, including strong acids, dehydrating agents like POCl₃ or P₂O₅, and oxidizing agents.[6][10] For this synthesis, we will utilize a well-established method involving an acid-catalyzed cyclodehydration, using formic acid as the source of the C2 carbon of the thiadiazole ring. This method is advantageous due to the ready availability of the reagent and generally straightforward reaction conditions.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of the target compound.

Experimental Protocol: Cyclization

Materials:

-

Piperidine-1-carbothiohydrazide (from Part I)

-

Formic Acid (≥95%)

-

Ammonia solution (aqueous, 25%)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place piperidine-1-carbothiohydrazide (1.0 eq).

-

Add an excess of formic acid (approximately 5-10 equivalents). The formic acid acts as both the reagent and the solvent.

-

Cyclization: Heat the mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture slowly into a beaker containing crushed ice.

-

Neutralize the acidic solution by the slow, careful addition of concentrated ammonia solution with constant stirring. The pH should be adjusted to approximately 8-9. This will cause the product to precipitate out of the solution.

-

Isolation and Purification: Collect the crude product by vacuum filtration.

-

Wash the solid precipitate thoroughly with cold water to remove any residual salts.

-

For purification, recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture.

-

Dry the purified crystals under vacuum to obtain this compound as a crystalline solid.

Proposed Reaction Mechanism

The reaction proceeds via an initial acylation of the terminal nitrogen of the thiosemicarbazide by formic acid, followed by an intramolecular cyclization with the elimination of water.

Caption: Simplified mechanism of acid-catalyzed cyclization.

Trustworthiness: A Self-Validating System through Characterization

The integrity of this protocol is validated by the thorough characterization of the final product. The identity and purity of the synthesized this compound can be unequivocally confirmed using standard spectroscopic techniques. The expected data, based on known values for similar 2-amino-1,3,4-thiadiazole structures, are summarized below.[11][12]

| Analytical Technique | Expected Observations | Rationale for Confirmation |

| Melting Point | Sharp, defined melting point. | A narrow melting point range is indicative of high purity. |

| FT-IR (cm⁻¹) | ~3300-3100 (N-H stretch, amine), ~2950-2850 (C-H stretch, aliphatic), ~1620 (C=N stretch, thiadiazole ring), ~1550 (N-H bend), ~700 (C-S stretch).[11] | Confirms the presence of key functional groups: the primary amine, the piperidine ring, and the thiadiazole core. |

| ¹H NMR (DMSO-d₆) | δ ~7.2 (s, 2H, -NH₂), δ ~3.0-3.2 (m, 4H, -N-CH₂- of piperidine), δ ~1.5-1.7 (m, 6H, other -CH₂- of piperidine).[13][14] | Provides the exact proton environment, confirming the number and connectivity of protons in the piperidine ring and the presence of the amino group. The chemical shifts are characteristic of these moieties. |

| ¹³C NMR (DMSO-d₆) | δ ~168 (C5-piperidine), δ ~155 (C2-amine), δ ~50 (N-CH₂ of piperidine), δ ~25 (other CH₂ of piperidine), δ ~24 (other CH₂ of piperidine).[11] | Confirms the carbon skeleton, including the distinct chemical shifts for the two carbons of the thiadiazole ring and the carbons of the piperidine substituent. |

| Mass Spec (ESI+) | Calculated m/z for C₇H₁₂N₄S. Expected [M+H]⁺ peak. | Confirms the molecular weight of the synthesized compound, providing definitive proof of the target molecule's formation. |

Safety and Handling

-

Carbon Disulfide (CS₂): Highly flammable and toxic. Handle only in a well-ventilated fume hood. Avoid sparks and heat sources.

-

Hydrazine Hydrate: Corrosive and a suspected carcinogen. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Formic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care in a fume hood.

-

Ammonia Solution: Corrosive and has a pungent odor. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide provides a robust and well-documented pathway for the synthesis of this compound. By breaking the synthesis into two logical stages—the preparation of a key piperidine-1-carbothiohydrazide intermediate followed by an acid-catalyzed cyclization—researchers can reliably obtain the target compound. The emphasis on in-depth characterization provides a self-validating framework, ensuring the scientific integrity of the experimental outcome. This methodology offers a solid foundation for further exploration of 1,3,4-thiadiazole derivatives in the pursuit of novel therapeutic agents.

References

-

Chen, H., Li, Z., & Han, Y. (2007). Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. ACS Combinatorial Science, 9(4), 333-339. [Link]

-

de Oliveira, C. S., Lacerda, R. G., & de Lima, G. M. (2018). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 10(2), 334-361. [Link]

-

Lee, J., et al. (2016). Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. ACS Combinatorial Science, 18(7), 333-339. [Link]

-

Olar, R., et al. (2011). Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety. Molecules, 16(1), 884-897. [Link]

-

Kumar, A., et al. (2010). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 2(4), 350-360. [Link]

-

Nguyen, T. T. H., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]

-

Singh, S., et al. (2020). A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. ResearchGate. [Link]

-

Srivastava, S. K., & Yadav, R. (2012). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(8), 2419-2426. [Link]

-

Nguyen, T. T. H., et al. (2021). Synthesis of a Series of Novel 2-Amino-5-Substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Consensus. [Link]

- CN102464593A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.

-

Wang, X., et al. (2017). Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. Molecules, 22(12), 2085. [Link]

-

Wang, X., et al. (2017). Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. ResearchGate. [Link]

-

Wang, X., et al. (2017). Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. Semantic Scholar. [Link]

-

Ghorab, M. M., et al. (2019). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 24(10), 1886. [Link]

-

Serban, G., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(21), 5027. [Link]

-

Kiec-Kononowicz, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Materials, 16(13), 4786. [Link]

-

Karegoudar, P., et al. (2008). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Bioorganic & Medicinal Chemistry, 16(10), 4757-4764. [Link]

-

Al-Obaidi, A. M. J., et al. (2021). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Egyptian Journal of Chemistry, 64(10), 5565-5573. [Link]

-

Kumar, G. V., et al. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Current Chemistry Letters, 8(2), 65-76. [Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Journal of Chemistry. [Link]

-

Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Antimicrobial Agents, 52(3), 267-279. [Link]

-

Al-Jbouri, F. A. H., et al. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Medicinal and Chemical Sciences, 5(5), 793-802. [Link]

-

El-Sayed, W. A., et al. (2021). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Journal of the Iranian Chemical Society, 18(9), 2269-2283. [Link]

-

Chhajed, S. S., et al. (2014). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with. Medicinal Chemistry Research, 23(6), 2822-2832. [Link]

-

Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Antimicrobial Agents, 52(3), 267-279. [Link]

-

Foroumadi, A., et al. (2012). New 5-(nitroheteroaryl)-1,3,4-thiadiazols containing acyclic amines at C-2: synthesis and SAR study for their antileishmanial activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 843-850. [Link]

-

Gazizov, A. S., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5202. [Link]

-

This compound, 97%. Labware E-shop. [Link]

Sources

- 1. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections [mdpi.com]

- 3. dovepress.com [dovepress.com]

- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 6. jocpr.com [jocpr.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. growingscience.com [growingscience.com]

- 12. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 13. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

physicochemical properties of 2-amino-1,3,4-thiadiazole derivatives

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-1,3,4-Thiadiazole Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active agents.[1][2] Its versatility stems from a unique combination of electronic properties, hydrogen bonding capabilities, and a rigid framework that allows for precise substituent placement. This guide provides an in-depth analysis of the core , offering a technical resource for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices for characterizing these properties and provide field-proven insights into how structural modifications can be strategically employed to optimize a compound's drug-like characteristics. The biological activities of these derivatives are often linked to the presence of the =N−C−S− moiety and the ring's strong aromaticity, which contributes to high in vivo stability.[3]

The Strategic Importance of Physicochemical Profiling

In modern drug discovery, the "fail fast, fail cheap" paradigm underscores the necessity of early-stage compound evaluation. A candidate's success is not solely dependent on its potency but on a delicate balance of physicochemical properties that govern its Absorption, Distribution, Metabolism, and Excretion (ADME). Properties such as solubility, lipophilicity, and ionization state are not mere data points; they are critical determinants of a drug's ability to reach its target, exert its effect, and be safely cleared from the body.[4] Understanding and optimizing these attributes for the 2-amino-1,3,4-thiadiazole scaffold is fundamental to translating a promising hit into a viable clinical candidate.

Core Physicochemical Properties of the 2-Amino-1,3,4-Thiadiazole Scaffold

This section dissects the key properties that define the behavior of 2-amino-1,3,4-thiadiazole derivatives in a biological context.

Aqueous Solubility

Aqueous solubility is a critical gatekeeper for oral bioavailability. A compound must first dissolve in the gastrointestinal fluids to be absorbed into circulation. Poor solubility is a leading cause of failure in drug development. The solubility of 2-amino-1,3,4-thiadiazole derivatives is governed by the interplay between the polar core and the nature of its substituents.

-

Causality and Structural Influence : The parent 2-amino-1,3,4-thiadiazole is soluble in water.[5][6] The amino group and the ring nitrogen atoms are capable of forming hydrogen bonds with water, which facilitates dissolution.[7] However, appending large, non-polar (lipophilic) substituents to the C5 position or the exocyclic amino group can drastically decrease aqueous solubility.[8] Conversely, incorporating polar groups, such as pyridinyl subunits, has been shown to enhance water solubility.[9]

-

Data Presentation :

Compound Structure Melting Point (°C) Aqueous Solubility Reference 2-Amino-1,3,4-thiadiazole C₂H₃N₃S 188-191 (dec.) 25 mg/mL in water [5][6] 5-Phenyl-1,3,4-thiadiazol-2-amine C₈H₇N₃S - Lower (implied) [10] | 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine | C₇H₆N₄S | - | Higher than non-azaheterocyclic analogues |[9] |

-

Experimental Protocol: Kinetic Solubility Assay (High-Throughput) This protocol provides a rapid assessment of solubility, ideal for early-stage screening. The choice of a kinetic assay over a thermodynamic one is a trade-off for speed, providing a measure of how quickly a compound dissolves from a solid DMSO stock, which mimics early discovery conditions.[4]

-

Stock Solution Preparation : Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Assay Plate Preparation : Dispense 198 µL of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) into each well of a 96-well microplate.

-

Compound Addition : Add 2 µL of the 10 mM DMSO stock to the buffer, resulting in a final concentration of 100 µM with 1% DMSO.

-

Incubation : Seal the plate and shake at room temperature for 2 hours to allow for dissolution.

-

Precipitate Removal : Centrifuge the plate to pellet any undissolved compound.

-

Quantification : Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using UV/Vis spectroscopy or LC-MS against a standard curve.

-

Lipophilicity (LogP & LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a double-edged sword. It is essential for crossing cell membranes but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and off-target toxicity.[11][12] It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more physiologically relevant.[13]

-

Causality and Structural Influence : The 1,3,4-thiadiazole ring itself imparts a degree of lipophilicity.[14] Structure-activity relationship (SAR) studies often reveal that adding hydrophobic substituents, such as phenyl or adamantyl groups, increases the LogP value.[1] Conversely, electron-withdrawing groups can influence the electronic properties and may impact lipophilicity.[14] The ability to fine-tune lipophilicity by modifying substituents is a key strategy in lead optimization.

-

Data Presentation :

Compound Calculated LogP (ALOGPS) Calculated LogP (ChemAxon) pKa (Strongest Basic) Reference 2-Amino-1,3,4-thiadiazole -0.43 -0.4 0.74 [15] 5-Phenyl-1,3,4-thiadiazol-2-amine 1.83 (Example Calc.) - - - | 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | 2.54 (Example Calc.) | - | - | - |

-

Experimental Protocol: RP-HPLC for LogP Determination This method is chosen for its speed and requirement for only small amounts of material compared to the traditional shake-flask method. It correlates the retention time of a compound on a non-polar (e.g., C18) stationary phase with its lipophilicity.[11][16]

-

System Setup : Use a reverse-phase HPLC system with a C18 column. The mobile phase is typically a gradient of water and an organic solvent like acetonitrile or methanol.

-

Calibration : Inject a series of standard compounds with known LogP values to create a calibration curve of retention time vs. LogP.

-

Sample Analysis : Dissolve the test compound in the mobile phase and inject it into the system.

-

Data Processing : Record the retention time of the test compound.

-

LogP Calculation : Interpolate the LogP of the test compound from the calibration curve using its retention time.

-

Ionization Constant (pKa)

The pKa value defines the extent of ionization of a compound at a given pH. Since most drugs have ionizable groups, the pKa dictates their charge state in different body compartments (e.g., stomach pH ~2, blood pH ~7.4), which in turn profoundly affects their solubility, permeability, and target binding.

-

Causality and Structural Influence : The 2-amino-1,3,4-thiadiazole core has basic centers. The exocyclic amino group is a primary site of protonation. The pKa of the parent compound is approximately 3.2, indicating it is a weak base.[5] Substituents can significantly alter this value. Electron-donating groups on the thiadiazole ring or the amino group will increase basicity (raise the pKa), while electron-withdrawing groups will decrease basicity (lower the pKa). This modulation is a critical tool for controlling the compound's properties at physiological pH.

-

Experimental Protocol: Potentiometric Titration This is a robust and accurate method for determining pKa. It is chosen for its direct measurement of pH changes upon addition of a titrant, providing a clear thermodynamic value.

-

Sample Preparation : Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol/water) to ensure solubility throughout the titration.

-

Titration Setup : Place the solution in a thermostatted vessel with a calibrated pH electrode and a precision burette.

-

Titration : Titrate the solution with a standardized acid (e.g., 0.1 M HCl) if measuring a basic pKa. Record the pH value after each incremental addition of the titrant.

-

Data Analysis : Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the resulting titration curve. Specialized software is often used to refine the pKa value from the derivative of the curve.

-

Synthesis and Workflow Visualizations

To provide a practical context, it is essential to visualize both the creation of these molecules and the process by which they are evaluated.

General Synthesis Workflow

Many 2-amino-1,3,4-thiadiazole derivatives are synthesized via the cyclization of a thiosemicarbazide intermediate. This is a reliable and versatile method allowing for diverse substituent introduction.[10][17][18]

Caption: Tiered approach to physicochemical profiling in drug discovery.

Conclusion: An Integrated Perspective

The 2-amino-1,3,4-thiadiazole scaffold remains a highly valuable core in contemporary drug discovery. Its biological potential can only be unlocked through a deep and practical understanding of its physicochemical properties. This guide has detailed the critical parameters—solubility, lipophilicity, and ionization—that dictate the ADME profile of its derivatives. By employing the described experimental and computational techniques, researchers can establish robust structure-property relationships. This allows for the rational design of molecules, strategically modifying the scaffold to enhance solubility, tune lipophilicity for membrane permeation, and adjust pKa for optimal interaction in the target physiological compartment. Ultimately, a thorough physicochemical characterization is not merely a box-ticking exercise but an indispensable component of a successful drug development campaign, transforming promising molecules into effective medicines.

References

-

Yang, S.-J., Lee, S.-H., Kwak, H.-J., & Gong, Y.-D. (2012). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry. [Link]

-

Di, L., & Kerns, E. H. (2003). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. PMC - NIH. [Link]

-

Krasavin, M., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. [Link]

-

Taha, S. S., et al. (2017). Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. [Link]

-

Creative Biolabs. (n.d.). Physicochemical Characterization. Creative Biolabs. [Link]

-

Forero-Doria, O., et al. (2019). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. PMC - NIH. [Link]

-

Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. [Link]

-

Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC - NIH. [Link]

-

Scifinder. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Scifinder. [Link]

-

Avram, S., et al. (2021). The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b]t[19][17][20]riazole and Imidazo[2,1-b]t[10][17][20]hiadiazole Derivatives. PubMed Central. [Link]

-

ResearchGate. (n.d.). Aqueous solubility of the 1,3,4-thiadiazole derivatives 2a-f and 3a-e... ResearchGate. [Link]

-

El-Emary, T. I. (2007). Synthesis, characterization and RHF/ab initio simulations of 2-amino-1,3,4-thiadiazole and its annulated ring junction pyrimidine derivatives. NIH. [Link]

-

Chemsrc. (n.d.). 2-Amino-1,3,4-thiadiazole | CAS#:4005-51-0. Chemsrc. [Link]

-

Solubility of Things. (n.d.). 1,3,4-thiadiazol-2-amine. Solubility of Things. [Link]

-

Plesca, V. T., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. NIH. [Link]

-

Taha, S. S., et al. (2017). Synthesis of Some Series of 2-Amino-1, 3, 4 –Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. Journal of Raparin University. [Link]

-

Er, M., et al. (2016). Novel 2-amino-1,3,4-thiadiazoles and their acyl derivatives: synthesis, structural characterization, molecular docking studies and comparison of experimental and computational results. ResearchGate. [Link]

-

ProtoQSAR. (n.d.). Computational methods for predicting properties. ProtoQSAR. [Link]

-

Plesca, V. T., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. [Link]

-

Al-Obaidi, A. H. M., et al. (2014). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

ResearchGate. (n.d.). (PDF) 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. ResearchGate. [Link]

-

Bergazin, T. D. (2020). Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California. [Link]

-

Surov, A. O., et al. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. RSC Publishing. [Link]

-

Forero-Doria, O., et al. (2019). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. MDPI. [Link]

-

ResearchGate. (n.d.). (PDF) Lipophilicity evaluation of some thiazolyl-1,3,4-oxadiazole derivatives with antifungal activity. ResearchGate. [Link]

-

St-Gelais, A., et al. (2021). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. [Link]

-

Human Metabolome Database. (2021). Showing metabocard for 2-Amino-1,3,4-thiadiazole (HMDB0244972). Human Metabolome Database. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. [Link]

Sources

- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. fiveable.me [fiveable.me]

- 5. 2-Amino-1,3,4-thiadiazole CAS#: 4005-51-0 [m.chemicalbook.com]

- 6. 2-Amino-1,3,4-thiadiazole 97 4005-51-0 [sigmaaldrich.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 12. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 13. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Human Metabolome Database: Showing metabocard for 2-Amino-1,3,4-thiadiazole (HMDB0244972) [hmdb.ca]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 19. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Introduction: The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Multifaceted Mechanisms of Action of 5-Substituted-1,3,4-Thiadiazol-2-amines

The 1,3,4-thiadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile building block for designing novel therapeutic agents. Compounds incorporating this moiety have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and enzyme inhibitory effects.[1][2][3][4]

Physicochemical Properties and Pharmacokinetic Profile

The 1,3,4-thiadiazole ring is characterized by its high aromaticity and in vivo stability, which contributes to minimal toxicity.[5] A key feature is its mesoionic character, which allows these neutral molecules to readily cross cellular membranes, suggesting good oral absorption and bioavailability.[5][6] The presence of the toxophoric N-C-S moiety, a hydrogen bonding domain, and a two-electron donor system are believed to be crucial for its diverse biological interactions.[4][7][8] This allows derivatives to interact strongly with various biological targets like proteins and DNA.[5]

Rationale for its Broad-Spectrum Biological Activity

The therapeutic versatility of 5-substituted-1,3,4-thiadiazol-2-amines stems from several factors. The ring system is a bioisostere of pyrimidine, a fundamental component of nucleobases. This similarity allows these compounds to interfere with DNA synthesis and replication, providing a basis for their anticancer and antimicrobial properties.[9][10] Furthermore, the substituents at the C2 and C5 positions can be readily modified, allowing for the fine-tuning of their pharmacological profile to achieve selectivity and potency against specific molecular targets. This has led to the development of derivatives that act as targeted enzyme inhibitors, receptor modulators, and disruptors of critical cellular pathways.

Anticancer Mechanisms of Action: A Multi-Targeted Approach

The anticancer activity of 5-substituted-1,3,4-thiadiazol-2-amines is not mediated by a single mechanism but rather through a complex interplay of effects on multiple cellular targets and pathways. This multi-targeted approach is a significant advantage in oncology, potentially overcoming the drug resistance often seen with single-target agents.

Inhibition of Key Oncogenic Enzymes

Enzyme inhibition is a primary mechanism through which these compounds exert their anticancer effects. They have been shown to target several classes of enzymes that are critical for cancer cell growth, proliferation, and survival.

Protein kinases are crucial regulators of cellular signal transduction pathways, and their dysregulation is a hallmark of many cancers.[11] Derivatives of 1,3,4-thiadiazole have been identified as potent inhibitors of several oncogenic kinases.

-

Abl Tyrosine Kinase: Certain derivatives are effective inhibitors of the Abl tyrosine kinase, including the Bcr-Abl fusion protein associated with chronic myelogenous leukemia (CML).[9][11][12]

-

Focal Adhesion Kinase (FAK): Amide derivatives of 5-aryl substituted 1,3,4-thiadiazole-2-amine have been developed as micromolar inhibitors of FAK, targeting its ATP-binding pocket.[5]

-

Signaling Pathway Disruption: By inhibiting these kinases, 1,3,4-thiadiazole compounds can disrupt critical cancer-promoting pathways such as the PI3K/Akt and MAPK/ERK signaling cascades.[1]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: Abl Kinase)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Abl kinase.

-

Materials: Recombinant human Abl kinase, biotinylated peptide substrate, ATP, test compound (dissolved in DMSO), kinase assay buffer, streptavidin-coated plates, HRP-conjugated anti-phosphotyrosine antibody, TMB substrate.

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a streptavidin-coated 96-well plate, add the biotinylated peptide substrate and allow it to bind. Wash to remove unbound substrate.

-

Add the recombinant Abl kinase, the test compound dilutions (or DMSO for control), and ATP to initiate the phosphorylation reaction. Incubate at 30°C for 60 minutes.

-

Wash the plate to remove the enzyme and ATP.

-

Add HRP-conjugated anti-phosphotyrosine antibody and incubate for 60 minutes at room temperature. This antibody will bind to the phosphorylated substrate.

-

Wash the plate to remove the unbound antibody.

-

Add TMB substrate and incubate until color develops. Stop the reaction with sulfuric acid.

-

Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, particularly the tumor-associated CA IX, are overexpressed in hypoxic tumors and contribute to tumor acidification and progression. Many 1,3,4-thiadiazole derivatives, acting as non-sulfonamide type inhibitors, show potent inhibition of CA I, II, and IX.[7][13][14] The thione group of some derivatives can act as a zinc-binding moiety in the enzyme's active site.[13]

| Compound Type | hCA I (Ki, µM) | hCA II (Ki, µM) | hCA IX (Ki, µM) | Reference |

| 1,3,4-thiadiazole-2-thione derivatives | 2.55 - 222 | 2.0 - 433 | 1.25 - 148 | [13] |

| N-(1,3,4-thiadiazole-2-yl)acetamide | 0.076 - 0.216 | - | - | [14] |

Topoisomerases are enzymes that manage the topology of DNA during replication and transcription. By inhibiting topoisomerase II, 1,3,4-thiadiazole derivatives can introduce DNA strand breaks, ultimately halting DNA replication and inducing cell death.[5][9]

HDACs are enzymes that play a crucial role in gene expression regulation. HDAC inhibitors can induce the re-expression of tumor suppressor genes. Certain 1,3,4-thiadiazole derivatives have been identified as HDAC inhibitors, contributing to their anticancer effects through cell cycle arrest and apoptosis induction.[1][5][11]

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of treatment with 1,3,4-thiadiazole derivatives is the induction of programmed cell death (apoptosis) and arrest of the cell cycle.[1] In silico and in vitro studies suggest that these compounds can trigger the intrinsic apoptotic pathway. This is potentially achieved through the activation of key effector proteins like Caspase 3 and Caspase 8, and pro-apoptotic BAX proteins.[15] The disruption of microtubule dynamics and kinase signaling also contributes to arresting cells in specific phases of the cell cycle, preventing their proliferation.[1][16]

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

-

Objective: To determine the effect of a test compound on the cell cycle distribution of cancer cells.

-

Materials: Cancer cell line (e.g., MCF-7), cell culture medium, test compound, PBS, ethanol (70%, ice-cold), RNase A, Propidium Iodide (PI) staining solution, flow cytometer.

-

Procedure:

-

Seed cancer cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound (and a vehicle control) for 24-48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare treated samples to the control to identify cell cycle arrest.

-

DNA Interaction and Cleavage

The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine suggests a potential for direct interaction with DNA.[9][10] Spectroscopic studies have shown that these compounds can bind to DNA, likely through a groove-binding mode.[8][17] Furthermore, gel electrophoresis experiments have demonstrated that some derivatives, in the presence of an oxidizing agent like H2O2, are capable of cleaving DNA.[8] This direct interference with DNA integrity represents another significant facet of their anticancer mechanism.

Antimicrobial Mechanisms of Action

5-substituted-1,3,4-thiadiazol-2-amines exhibit a broad spectrum of antimicrobial activity against various strains of Gram-positive and Gram-negative bacteria as well as fungi.[18][19][20][21]

Postulated Mechanisms and Structure-Activity Relationship (SAR)

While the precise molecular mechanisms are still under investigation, the antimicrobial action is thought to be linked to the N=C-S moiety.[4] The efficacy of these compounds is highly dependent on the nature of the substituents at the C5 position. For instance, the presence of electron-withdrawing groups like fluoro and chloro on a C5-phenyl ring often enhances antibacterial activity against strains like S. aureus and B. subtilis.[20][21] Conversely, electron-donating groups can sometimes decrease activity.[19]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

-

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Materials: Test compound, bacterial/fungal strains, appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi), 96-well microtiter plates, sterile DMSO, incubator.

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, perform a two-fold serial dilution of the compound in the broth medium.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard) and dilute it to the final concentration required for the assay.

-

Inoculate each well (except for a sterility control) with the microbial suspension. Include a growth control well (no compound) and a vehicle control well (DMSO only).

-

Incubate the plates at 37°C for 18-24 hours (for bacteria) or as required for fungi.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.

-

Anti-inflammatory Mechanisms of Action

Chronic inflammation is linked to various diseases, and agents that can modulate the inflammatory response are of great therapeutic interest. 1,3,4-thiadiazole derivatives have shown promising anti-inflammatory and analgesic properties.[22][23][24]

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism for the anti-inflammatory action of these compounds is the inhibition of COX-1 and COX-2 enzymes.[25] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Molecular docking studies suggest that some imidazo[2,1-b][6][9][10]thiadiazole derivatives exhibit preferential inhibition of the inducible COX-2 isoform over the constitutive COX-1, which could translate to a safer gastrointestinal profile compared to non-selective NSAIDs.[25]

Inhibition of Protein Denaturation

Protein denaturation is a well-documented cause of inflammation. The ability of 1,3,4-thiadiazole derivatives to prevent heat-induced albumin denaturation in vitro is another indicator of their anti-inflammatory potential.[22] This assay serves as a useful preliminary screening method for anti-inflammatory activity.

Conclusion and Future Perspectives

The 5-substituted-1,3,4-thiadiazol-2-amine scaffold is a remarkably versatile platform for the development of new therapeutic agents. Its derivatives act via a wide array of mechanisms, including the targeted inhibition of enzymes crucial to disease progression, the induction of apoptosis, and the modulation of inflammatory pathways. The ability to function as multi-targeted agents is particularly promising for treating complex diseases like cancer.

Future research should focus on elucidating the precise molecular interactions with these targets through co-crystallization studies. Further optimization of the substituents at the C2 and C5 positions, guided by computational modeling and comprehensive SAR studies, will be critical in developing next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles for clinical application.

References

-

Obakachi, V. A., Kushwaha, B., Kushwaha, N. D., Mokoena, S., Ganai, A. M., Pathan, T. K., van Zyl, W. E., & Karpoormatha, R. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6), 700-730. [Link]

-

BEPLS. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. BEPLS, 12(11). [Link]

-

Popiołek, Ł., & Biernasiuk, A. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1814. [Link]

-

Popiołek, Ł. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(19), 6668. [Link]

-

Radi, M., Crespan, E., Botta, G., Falchi, F., Maga, G., Manetti, F., & Botta, M. (2008). Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents. Bioorganic & Medicinal Chemistry Letters, 18(3), 1207–1211. [Link]

-

Popiołek, Ł., & Biernasiuk, A. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1814. [Link]

-

Abdel-Hamid, M. K., Alafeefy, A. M., Kadi, A. A., & Al-Deeb, O. A. (2007). Design, synthesis, and docking studies of new 1,3,4-thiadiazole-2-thione derivatives with carbonic anhydrase inhibitory activity. Bioorganic & Medicinal Chemistry Letters, 17(22), 6254–6259. [Link]

-

Dawbaa, S., Türkeş, C., Nuha, D., Demir, Y., Evren, A. E., Yurttaş, L., & Beydemir, Ş. (2022). New N-(1,3,4-thiadiazole-2-yl)acetamide derivatives as human carbonic anhydrase I and II and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1264–1275. [Link]

-

Dawbaa, S., Türkeş, C., Nuha, D., Demir, Y., Evren, A. E., Yurttaş, L., & Beydemir, Ş. (2022). New N-(1,3,4-thiadiazole-2-yl)acetamide derivatives as human carbonic anhydrase I and II and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1264-1275. [Link]

-

El-Sayed, M. T., El-Gamal, M. I., El-Kersh, D. M., Al-Shafey, H. I., & El-Hashash, M. A. (2018). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules, 23(10), 2539. [Link]

-

Lin, C. T., Sun, C. C., & Chen, W. L. (1993). Studies of carbonic anhydrase inhibitors: physicochemical properties and bioactivities of new thiadiazole derivatives. Journal of Ocular Pharmacology, 9(2), 97–108. [Link]

-

Vargatu, I., Shova, S., Balan, M., Popa, D., Gulea, A., & Mangalagiu, I. I. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Pharmaceuticals, 16(12), 1718. [Link]

-

Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. [Link]

-

Gillespie, J. R., et al. (2021). Structure-activity relationships of thiadiazole agonists of the human secretin receptor. Bioorganic & Medicinal Chemistry Letters, 48, 128261. [Link]

-

Manish. (2018). SYNTHESIS OF SOME NOVEL 1, 3, 4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. JETIR, 5(8). [Link]

-

Upadhyay, A., & Mishra, A. K. (2013). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 6(1), 42-48. [Link]

-

Foroumadi, A., et al. (2012). New 5-(nitroheteroaryl)-1,3,4-thiadiazols containing acyclic amines at C-2: synthesis and SAR study for their antileishmanial activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 845-851. [Link]

-

Guterres, J., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][6][9][10]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2389. [Link]

-

Shivakumara, N., & Krishna, P. M. (2021). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions. Current Perspectives on Chemical Sciences. [Link]

-

Arslan, M., et al. (2009). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 751-755. [Link]

-

Modica, M., et al. (1997). New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities. Bioorganic & Medicinal Chemistry, 5(4), 727-734. [Link]

-

ResearchGate. (n.d.). SYNTHESIS AND ANTIBACTERIAL STUDY OF SOME NOVEL 5-SUBSTITUTED, 1,3,4- THIADIAZOL-2-AMINE DERIVATIVES. [Link]

-

Shivakumara, N., & Krishna, P. M. (2021). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. [Link]

-

Al-Juboori, A. M. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. [Link]

-

Hafez, H. N., El-Gazzar, A. R. B. A., & Nawwar, G. A. M. (2009). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules, 14(6), 1963–1975. [Link]

-

Wang, B. L., et al. (2019). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. Molecular Diversity, 23(3), 639-649. [Link]

-

Semantic Scholar. (n.d.). New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities. [Link]

-

Bîcu, E., & Profire, L. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Antimicrobial Agents, 52(3), 297-306. [Link]

-

El-Naggar, A. M., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(13), 4057. [Link]

-

Bîcu, E., & Profire, L. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Antimicrobial Agents, 52(3), 297-306. [Link]

-

Kaur, R., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30061-30074. [Link]

-

ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. [Link]

Sources

- 1. bepls.com [bepls.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity [mdpi.com]

- 10. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and docking studies of new 1,3,4-thiadiazole-2-thione derivatives with carbonic anhydrase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Bot Verification [rasayanjournal.co.in]

- 19. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dovepress.com [dovepress.com]

- 21. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jetir.org [jetir.org]

- 23. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities [pubmed.ncbi.nlm.nih.gov]

- 24. semanticscholar.org [semanticscholar.org]

- 25. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic characterization of 5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of various substituents onto this heterocyclic core allows for the fine-tuning of its biological and physicochemical properties. This compound represents a molecule of significant interest, combining the established pharmacophore of the 2-amino-1,3,4-thiadiazole with a piperidine moiety, a common functional group in many approved drugs.

A thorough spectroscopic characterization is fundamental to confirming the chemical identity and purity of such a synthesized compound. This guide provides a detailed exploration of the expected spectroscopic signature of this compound, drawing upon established principles and data from closely related analogues found in the scientific literature. We will delve into the anticipated results from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Molecular Structure

To provide a clear frame of reference, the molecular structure of this compound is presented below.

Caption: Molecular structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The vibrational frequencies of the bonds within this compound will give rise to a characteristic infrared spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

-

A small amount of the solid sample is placed directly on the ATR crystal.

-

The anvil is lowered to ensure good contact between the sample and the crystal.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

The background spectrum of the clean ATR crystal is subtracted from the sample spectrum.

Predicted FT-IR Spectral Data

The expected absorption bands for this compound are summarized in the table below, with interpretations based on data from similar 1,3,4-thiadiazole derivatives.[3][4][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3100 | Medium, Broad | N-H stretching of the primary amine (NH₂) |

| 3000 - 2800 | Medium to Strong | C-H stretching of the piperidine ring |

| ~1630 | Strong | C=N stretching of the thiadiazole ring[3] |

| ~1540 | Medium | N-H bending of the primary amine |

| ~1250 | Medium | C-N stretching |

| 850 - 800 | Medium | C-S-C stretching of the thiadiazole ring[3] |

The presence of a primary amine group is expected to be clearly indicated by the N-H stretching vibrations in the 3400-3100 cm⁻¹ region. The aliphatic C-H stretches from the piperidine ring will be prominent in the 3000-2800 cm⁻¹ range. The characteristic C=N stretching of the thiadiazole ring is a key indicator of the heterocyclic core.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

Experimental Protocol: NMR Analysis

-

The sample is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃.

-

Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

Predicted ¹H NMR Spectral Data

The expected chemical shifts for the protons of this compound are presented below. These predictions are based on the analysis of related structures in the literature.[6][7][8][9]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 7.5 | Singlet (broad) | 2H | NH₂ (amine protons) |

| ~3.0 - 3.5 | Triplet | 4H | Protons on carbons adjacent to the piperidine nitrogen (α-CH₂) |

| ~1.5 - 1.7 | Multiplet | 6H | Protons on the remaining piperidine carbons (β, γ-CH₂) |

The amine protons are expected to appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. The protons of the piperidine ring will show characteristic aliphatic signals, with those closer to the electron-withdrawing thiadiazole ring appearing further downfield.

Predicted ¹³C NMR Spectral Data

The anticipated ¹³C NMR chemical shifts are summarized in the following table, with assignments based on published data for 1,3,4-thiadiazole derivatives.[3][9][10]

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C5 of the thiadiazole ring (attached to piperidine) |

| ~155 | C2 of the thiadiazole ring (attached to the amine) |

| ~50 | Carbons adjacent to the piperidine nitrogen (α-CH₂) |

| ~25 | β-Carbons of the piperidine ring |

| ~24 | γ-Carbon of the piperidine ring |

The carbons of the thiadiazole ring are expected to resonate at low field due to the influence of the electronegative nitrogen and sulfur atoms. The carbon attached to the piperidine (C5) is anticipated to be slightly downfield compared to the carbon attached to the amine group (C2).

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

A small amount of the sample is introduced into the mass spectrometer.

-

The sample is vaporized and then ionized by a high-energy electron beam.

-

The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum and Fragmentation

For this compound (C₇H₁₂N₄S), the calculated molecular weight is approximately 184.26 g/mol . The mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z ≈ 184.

A plausible fragmentation pathway is depicted below. The fragmentation is likely to initiate with the cleavage of the piperidine ring or the bond connecting it to the thiadiazole ring.

Caption: A simplified proposed fragmentation pathway for this compound in EI-MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

Experimental Protocol: UV-Vis Analysis

-

A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or methanol).

-

The UV-Vis spectrum is recorded over a range of approximately 200-800 nm.

-

The wavelength of maximum absorption (λ_max) is determined.

Predicted UV-Vis Absorption

Based on data for similar 2-amino-1,3,4-thiadiazole derivatives, the UV-Vis spectrum of this compound is expected to exhibit a significant absorption band in the UV region.[10][11]

| Predicted λ_max (nm) | Solvent | Electronic Transition |

| ~250 - 280 | Ethanol | π → π* |

This absorption is attributed to the π → π* electronic transitions within the conjugated system of the 1,3,4-thiadiazole ring.

Conclusion

The comprehensive spectroscopic characterization outlined in this guide provides a robust framework for the identification and purity assessment of this compound. The predicted spectral data, derived from the analysis of analogous compounds, offer a reliable benchmark for researchers. The integration of FT-IR, NMR, Mass Spectrometry, and UV-Vis spectroscopy creates a self-validating system for structural elucidation, which is a critical step in the development of new chemical entities for therapeutic applications.

References

-

New 1,3,4‐Thiadiazole Derivatives: Synthesis, Characterization, and Antimicrobial Activity. ChemistrySelect. [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED 1,3,4 THIADIAZOLE AS POTENTIAL ANTIMICROBIAL AGENTS. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. ResearchGate. [Link]

-

Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. [Link]

-

Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]

-

5-{[2-oxo-2-(1-Piperidinyl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine. SpectraBase. [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazol-2-amine Derivatives. MDPI. [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules. [Link]

-

5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Current Chemistry Letters. [Link]

-

Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Scientific Reports. [Link]

-

The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. NeuroQuantology. [Link]

-

Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Biopolymers and Cell. [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Egyptian Journal of Chemistry. [Link]

-

5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. [Link]

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences. [Link]

-

Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. [Link]

-

Synthesis and Spectral Identification of N-[5-(pyridin-4- yl)-1,3,4-thiadiazol-2-yl] benzenesulfonamide. Iraqi National Journal of Chemistry. [Link]

-

Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1... ResearchGate. [Link]

-

Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. ResearchGate. [Link]

-

Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate. [Link]

-

Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. Chemija. [Link]

-

Spectral and Biological evaluation of 5-Methyl-1,3,4-thiadiazol-2-amine. ResearchGate. [Link]

-

5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Dovepress. [Link]

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. chemmethod.com [chemmethod.com]

- 3. growingscience.com [growingscience.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. brieflands.com [brieflands.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin | MDPI [mdpi.com]

- 10. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Novel 1,3,4-Thiadiazole Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Promise of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its mesoionic character, allow for favorable interactions with a multitude of biological targets and the ability to cross cellular membranes.[1][2] This inherent "drug-likeness" has propelled the development of a vast array of 1,3,4-thiadiazole derivatives exhibiting a remarkable breadth of pharmacological activities.[3][4] This technical guide provides an in-depth exploration of the significant biological activities of novel 1,3,4-thiadiazole compounds, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile heterocyclic core to inspire and guide future drug discovery endeavors.

Anticancer Activity: A Primary Focus in 1,3,4-Thiadiazole Research

The quest for novel and more effective anticancer agents has positioned 1,3,4-thiadiazole derivatives at the forefront of oncological research.[5][6] These compounds have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines, operating through diverse and often multi-targeted mechanisms.[7]

Mechanisms of Anticancer Action

The anticancer prowess of 1,3,4-thiadiazoles stems from their ability to interfere with fundamental cellular processes essential for tumor growth and survival. Key mechanisms include:

-

Enzyme Inhibition: A significant number of 1,3,4-thiadiazole derivatives exert their anticancer effects by inhibiting crucial enzymes. For instance, some compounds have been shown to be potent inhibitors of protein kinases, such as Bcr-Abl, which are implicated in the proliferation of cancer cells.[2] Others act as aromatase inhibitors, targeting an enzyme involved in estrogen biosynthesis, a key pathway in certain breast cancers.[8]

-

Induction of Apoptosis: Many novel 1,3,4-thiadiazoles have been found to induce programmed cell death, or apoptosis, in cancer cells.[2][6] This is often achieved through the activation of caspase cascades, key executioners of the apoptotic process.

-

Cell Cycle Arrest: Disruption of the normal cell cycle is another hallmark of effective anticancer agents. Certain 1,3,4-thiadiazole derivatives have been shown to cause cell cycle arrest at various phases, thereby preventing the uncontrolled proliferation of cancer cells.[9]

-

Disruption of Microtubule Dynamics: Some derivatives have been identified as microtubule-destabilizing agents, interfering with the formation and function of the mitotic spindle, a critical apparatus for cell division.[4]

Diagram: Anticancer Mechanisms of 1,3,4-Thiadiazoles

Caption: Key mechanisms of anticancer action for 1,3,4-thiadiazole derivatives.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative novel 1,3,4-thiadiazole derivatives against various human cancer cell lines.

| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 2-(2-Trifluoromethylphenylamino), 5-(3-methoxyphenyl) | MCF-7 (Breast) | 49.6 | [10] |

| 1b | 2-(2-Trifluoromethylphenylamino), 5-(3-methoxyphenyl) | MDA-MB-231 (Breast) | 53.4 | [10] |

| 2 | N-(5-Nitrothiazol-2-yl)acetamido, (4-(Trifluoromethyl)phenyl)amino | K562 (Leukemia) | 7.4 (Abl kinase) | [2] |

| 3 | 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | [8] |

| 4 | Imidazo[2,1-b]-1,3,4-thiadiazole derivative | A549 (Lung) | 6.47 | [7] |

| 5 | 1,3,4-Thiadiazolo[3,2-a]pyrimidine derivative | A549 (Lung) | 2.58 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Workflow: MTT Assay

Caption: Step-by-step workflow of the MTT assay for evaluating cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the novel 1,3,4-thiadiazole compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle-treated and untreated control wells.

-

Incubation: Incubate the plates for a period of 48 to 72 hours.

-

MTT Addition: Following the incubation period, add a sterile MTT solution to each well and incubate for an additional 2 to 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The half-maximal inhibitory concentration (IC50) value is then determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the urgent discovery of new therapeutic agents. 1,3,4-Thiadiazole derivatives have emerged as a promising class of compounds with potent activity against a broad spectrum of bacteria and fungi.[11][12]

Mechanisms of Antimicrobial Action

The antimicrobial effects of 1,3,4-thiadiazoles are attributed to their ability to disrupt essential microbial processes, including:

-

Enzyme Inhibition: Certain derivatives have been shown to inhibit key microbial enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways.

-

Disruption of Cell Membrane Integrity: Some compounds may interfere with the structure and function of the microbial cell membrane, leading to leakage of cellular contents and cell death.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of selected novel 1,3,4-thiadiazole derivatives against various microbial strains.